(S)-2-Amino-4-methyl-pentane-1-thiol

Catalog No.
S574221
CAS No.
88264-65-7
M.F
C6H15NS
M. Wt
133.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-4-methyl-pentane-1-thiol

CAS Number

88264-65-7

Product Name

(S)-2-Amino-4-methyl-pentane-1-thiol

IUPAC Name

(2S)-2-amino-4-methylpentane-1-thiol

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

InChI

InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1

InChI Key

GXEDNWSUKCJLLB-LURJTMIESA-N

SMILES

CC(C)CC(CS)N

Synonyms

2-amino-4-methyl-1-pentanethiol, leucinthiol

Canonical SMILES

CC(C)CC(CS)N

Isomeric SMILES

CC(C)C[C@@H](CS)N

(S)-2-Amino-4-methyl-pentane-1-thiol is a chiral compound with the molecular formula C6H15NS\text{C}_6\text{H}_{15}\text{NS} and a molecular weight of approximately 133.26 g/mol. This compound features an amino group and a thiol group, making it a member of the class of compounds known as amino thiols. Its structure includes a pentane backbone with a methyl group at the fourth position and a thiol group at the first position, contributing to its unique chemical properties and potential biological activities .

  • Similar to other thiols: It might possess a foul odor and could be irritating to the skin, eyes, and respiratory system [].
  • Amine group: May have mild skin or eye irritation properties.
Note

Further Research

Here are some areas for potential research:

  • Synthesis and characterization of the molecule.
  • Investigation of its reactivity with different reagents.
  • Exploration of its potential applications in areas like material science or medicinal chemistry (depending on the results of the above studies).
  • Chiral Ligand Design

    The molecule possesses a chiral center (designated by the "(S)" in the name) and functional groups (amino and thiol) that could allow it to bind to metal ions. This characteristic makes it a potential candidate for the design of chiral ligands for asymmetric catalysis []. Chiral ligands are crucial components in reactions that produce specific enantiomers of a molecule, which is important in the development of pharmaceuticals and other chiral drugs [].

  • Biomolecule Conjugation

    The presence of both an amine and a thiol group enables potential applications in biomolecule conjugation. The amine group can react with carboxylic acids present in biomolecules like proteins or antibodies, while the thiol group can participate in thiol-ene click reactions or thiol disulfide exchange reactions [, ]. These conjugation techniques are widely used in bioanalytical assays and drug delivery research [, ].

  • Building Block for Drug Design

    The molecule's structure incorporates a branched carbon chain, an amine group, and a thiol group, which are all commonly found in bioactive molecules. This suggests potential as a building block for the design of novel drugs, particularly those targeting enzymes or receptors with specific functionalities [].

Typical of amino and thiol functionalities. Some notable reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the conditions.
  • Formation of Amides: The amino group can react with carboxylic acids to form amides, which are important in drug development and peptide synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Research indicates that (S)-2-Amino-4-methyl-pentane-1-thiol exhibits various biological activities, particularly in the context of cancer research. Its structural characteristics allow it to interact with biological systems effectively:

  • Antitumor Activity: Preliminary studies suggest that compounds similar to (S)-2-Amino-4-methyl-pentane-1-thiol may exhibit anti-proliferative effects on tumor cells, indicating potential applications in oncology .
  • Neuroprotective Effects: Thiol-containing compounds are often studied for their antioxidant properties, which can protect against oxidative stress in neurological disorders.

These biological activities suggest that (S)-2-Amino-4-methyl-pentane-1-thiol could be further investigated for therapeutic applications .

Several methods have been developed for synthesizing (S)-2-Amino-4-methyl-pentane-1-thiol:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to construct the desired compound.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality during the synthesis process.
  • Multicomponent Reactions: Combining multiple reactants in one pot to form the target compound efficiently.

These synthesis methods are crucial for producing (S)-2-Amino-4-methyl-pentane-1-thiol in both academic research and industrial applications .

(S)-2-Amino-4-methyl-pentane-1-thiol has potential applications across various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new drugs, particularly in cancer therapy.
  • Biochemical Research: It serves as a useful reagent in studying enzyme mechanisms and protein interactions due to its reactive thiol group.
  • Agricultural Chemicals: The compound may be explored for use in developing agrochemicals that require specific biological activity against pests or diseases.

The versatility of this compound allows it to contribute significantly to both scientific research and practical applications .

Interaction studies involving (S)-2-Amino-4-methyl-pentane-1-thiol focus on its ability to bind with various biological targets:

  • Protein Binding: Investigating how this compound interacts with proteins can reveal its potential mechanism of action in therapeutic contexts.
  • Reactivity with Biological Molecules: Studies on how (S)-2-Amino-4-methyl-pentane-1-thiol reacts with nucleic acids or lipids can provide insights into its biological implications.

Understanding these interactions is essential for elucidating the compound's role in biological systems and its potential therapeutic uses .

Several compounds share structural similarities with (S)-2-Amino-4-methyl-pentane-1-thiol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminoethanethiolShorter chain, no methyl substitutionSimpler structure, less sterically hindered
3-Mercapto-propanamineThree-carbon backboneDifferent chain length affects reactivity
(S)-CysteineContains both amino and thiol groupsNaturally occurring amino acid, broader functions
2-Mercapto-N,N-dimethylacetamideContains dimethylamine groupIncreased steric hindrance compared to target

(S)-2-Amino-4-methyl-pentane-1-thiol stands out due to its specific pentane structure combined with both an amino and thiol functional group, which may enhance its reactivity and biological activity compared to simpler analogs .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

133.09252066 g/mol

Monoisotopic Mass

133.09252066 g/mol

Heavy Atom Count

8

Wikipedia

2-Amino-4-methylpentane-1-thiol

Dates

Last modified: 08-15-2023

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